2,3-Didehydrosparteine
Description
2,3-Didehydrosparteine is a sparteine derivative with a dehydrogenation at the 2,3-position of the parent alkaloid. It is a critical metabolite in pharmacogenetic studies, particularly in assessing cytochrome P450 2D6 (CYP2D6) enzyme activity. Sparteine is a probe drug for CYP2D6 phenotyping, and its metabolism produces this compound and 5,6-didehydrosparteine as major oxidative metabolites . The metabolic ratio (MR) of sparteine to these dehydrogenated derivatives is used to classify individuals as poor (PMs) or extensive metabolizers (EMs) of CYP2D6 substrates . Notably, this compound has been utilized in population studies to evaluate genetic polymorphisms in drug metabolism .
Properties
CAS No. |
67528-17-0 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-ene |
InChI |
InChI=1S/C15H24N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h3,7,12-15H,1-2,4-6,8-11H2/t12-,13-,14+,15-/m0/s1 |
InChI Key |
BWKNRAAXVUYXAH-XQLPTFJDSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCC=C4 |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCC=C4 |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCC=C4 |
Synonyms |
2-dehydrosparteine 2-dehydrosparteine, 7S-(7alpha,7abeta,14alpha,14aalpha)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences between 2,3-didehydrosparteine and its analogs:
Metabolic and Pharmacogenetic Differences
- Metabolic Ratio (MR) Significance: The MR formula for sparteine metabolism is: $$ \text{MR} = \frac{\% \text{ dose sparteine}}{\% \text{ dose (this compound + 5,6-didehydrosparteine)}} $$ A threshold MR >14 identifies PMs, a value validated in Faroese population studies over the traditional MR >20 . This adjustment reflects tighter genotype-phenotype correlations, emphasizing the precision of this compound as a biomarker.
Enzyme Specificity :
Unlike 5,6-didehydrosparteine, this compound is more directly linked to CYP2D6 activity due to its kinetic dominance in oxidative pathways. However, both metabolites are enzymatically interdependent, as their combined urinary excretion determines metabolic efficiency .
Limitations and Knowledge Gaps
- Structural Analogues: Limited data exist on other dehydrogenated sparteine derivatives (e.g., 7,8-didehydrosparteine), restricting broader structural comparisons.
- Functional Overlap : The synergistic role of 2,3- and 5,6-didehydrosparteine in MR calculations complicates isolating individual metabolic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
